Phenylalanylarginine fluoromethyl ketone

Antimalarial drug discovery Cysteine protease selectivity Host–parasite discrimination

Phenylalanylarginine fluoromethyl ketone (Z-Phe-Arg-FMK, CAS 139323-38-9) is a synthetic dipeptidyl fluoromethyl ketone that functions as an irreversible, active-site-directed inhibitor of clan CA cysteine proteases, primarily cathepsin L-like enzymes and calpains. The compound bears a benzyloxycarbonyl (Z) N-terminal capping group, a phenylalanine at P2, an arginine at P1, and a C-terminal fluoromethyl ketone warhead that covalently alkylates the catalytic cysteine thiol.

Molecular Formula C24H30FN5O4
Molecular Weight 471.5 g/mol
CAS No. 139323-38-9
Cat. No. B237657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanylarginine fluoromethyl ketone
CAS139323-38-9
SynonymsPhe-Arg-FMK
phenylalanylarginine fluoromethyl ketone
Z-phenylalanylarginine fluoromethyl ketone
Molecular FormulaC24H30FN5O4
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H30FN5O4/c25-15-21(31)19(12-7-13-28-23(26)27)29-22(32)20(14-17-8-3-1-4-9-17)30-24(33)34-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,29,32)(H,30,33)(H4,26,27,28)
InChIKeyDFTWUKFUYPTDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylalanylarginine Fluoromethyl Ketone (CAS 139323-38-9): Procurement-Relevant Identity, Class, and Core Characteristics


Phenylalanylarginine fluoromethyl ketone (Z-Phe-Arg-FMK, CAS 139323-38-9) is a synthetic dipeptidyl fluoromethyl ketone that functions as an irreversible, active-site-directed inhibitor of clan CA cysteine proteases, primarily cathepsin L-like enzymes and calpains [1]. The compound bears a benzyloxycarbonyl (Z) N-terminal capping group, a phenylalanine at P2, an arginine at P1, and a C-terminal fluoromethyl ketone warhead that covalently alkylates the catalytic cysteine thiol [2]. Originally developed as a probe for the Trypanosoma cruzi cysteine protease cruzain, Z-Phe-Arg-FMK has been co‑crystallized with its target, providing direct structural validation of target engagement [3]. Unlike broad‑spectrum epoxide inhibitors such as E‑64 or reversible inhibitors such as leupeptin, the dipeptide backbone of Z-Phe-Arg-FMK confers a defined P2/P1 specificity profile that can be exploited for differential inhibition of parasite versus host proteases [4].

Why Generic Substitution of Phenylalanylarginine Fluoromethyl Ketone with Other Cysteine Protease Inhibitors Fails: The Evidence Gap


Cysteine protease inhibitors are not functionally interchangeable. Although Z-Phe-Arg-FMK, Z-Phe-Ala-FMK, Z-Phe-Phe-FMK, E‑64, and leupeptin all target the cysteine protease superfamily, they exhibit markedly different selectivity profiles, kinetic potency, and in vivo applicability. For example, E‑64 is a broad‑spectrum epoxide that potently inhibits both host vivapains and parasite falcipains with little discrimination, whereas Z-Phe-Arg-FMK shows a 6.5‑fold kinetic preference for falcipain‑2 over vivapain‑2 [1]. Z-Phe-Ala-FMK, frequently used as a negative control for caspase inhibitors, lacks the P1 arginine that drives recognition by trypsin‑fold cysteine proteases, resulting in a fundamentally different target spectrum [2]. Furthermore, Z-Phe-Arg-FMK is one of the very few dipeptidyl FMK inhibitors for which oral in vivo efficacy has been demonstrated in a mammalian tumor model, a feature absent from the technical datasheets of its closest analogs [3]. Substituting Z-Phe-Arg-FMK with a generic “cysteine protease inhibitor” therefore risks loss of the specific parasite–host selectivity window and forfeits the in vivo validation that distinguishes this compound for translational research.

Phenylalanylarginine Fluoromethyl Ketone (Z-Phe-Arg-FMK): Quantitative Head-to-Head Evidence Against Key Comparators


Z-Phe-Arg-FMK Exhibits 6.5-Fold Kinetic Selectivity for Parasite Falcipain-2 Over Host Vivapain-2, Inverting the Selectivity Profile of E-64

Second-order rate constants (k_ass) for irreversible inhibition reveal that Z-Phe-Arg-FMK preferentially inactivates the Plasmodium falciparum protease falcipain-2 over the related host protease vivapain-2 by a factor of 6.5. In contrast, the broad-spectrum inhibitor E-64 displays the opposite selectivity, favoring vivapain-2 by 16.3-fold over falcipain-2 [1]. This inversion of selectivity is a direct consequence of the P2 phenylalanine and P1 arginine residues in Z-Phe-Arg-FMK, which are accommodated differently by the S2 and S1 pockets of parasite versus host proteases [2].

Antimalarial drug discovery Cysteine protease selectivity Host–parasite discrimination

Z-Phe-Arg-FMK Is 10-Fold More Potent than E-64 Against Falcipain-3, the Second Major Hemoglobinase of P. falciparum

Against falcipain-3, the second essential hemoglobinase of Plasmodium falciparum, Z-Phe-Arg-FMK achieves a k_ass of 60,200 ± 6,740 M⁻¹ s⁻¹, which is 10.3-fold higher than the 5,870 ± 428 M⁻¹ s⁻¹ observed for E-64 under identical assay conditions [1]. This potency advantage extends across both major falcipain isoforms, confirming that the Phe-Arg dipeptide scaffold is intrinsically better suited to the S2/S1 pocket architecture of plasmodial cysteine proteases than the epoxide-based E-64 scaffold.

Malaria chemotherapy Falcipain-3 inhibition Hemoglobinase targeting

Oral Z-Phe-Arg-FMK Demonstrates In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model, a Feature Not Reported for Z-Phe-Ala-FMK or Z-Phe-Phe-FMK

In a nude mouse model bearing human pancreatic cancer explants, oral administration of Z-Phe-Arg-FMK significantly inhibited the development of moderately differentiated tumors, delaying the onset of growth and reducing cancer cell volume relative to stroma [1]. This in vivo efficacy was achieved without observable toxicity to the host animals. By contrast, no peer-reviewed studies report oral in vivo antitumor efficacy for the closely related dipeptide FMK analogs Z-Phe-Ala-FMK or Z-Phe-Phe-FMK in mammalian models [2]. The in vivo activity of Z-Phe-Arg-FMK is attributed to its favorable balance of target potency, selectivity, and pharmacokinetic stability conferred by the P1 arginine residue [3].

In vivo cysteine protease inhibition Pancreatic cancer Oral bioavailability

The Fluoromethyl Ketone Warhead Confers a 30-Fold Potency Gain Over the Diazomethyl Ketone Analog Against Human Cathepsin B

In a foundational structure–activity relationship study, the fluoromethyl ketone warhead (Z-Phe-Ala-CH₂F) was found to be a 30-fold more potent inactivator of human cathepsin B than the corresponding diazomethyl ketone (Z-Phe-Ala-CHN₂), with this difference attributed primarily to tighter binding rather than a faster inactivation rate [1]. Although this comparison employed the Z-Phe-Ala- rather than Z-Phe-Arg- scaffold, the warhead chemistry principle is directly transferable: the C–F bond confers enhanced electrophilicity and stability relative to the C–N₂ diazo group, and this potency advantage is a class-level property of all peptidyl fluoromethyl ketones, including Z-Phe-Arg-FMK [2].

Warhead chemistry Irreversible inhibitor potency Cathepsin B inhibition

Z-Phe-Arg-FMK Is Co-Crystallized with Cruzain, Providing Atomic-Resolution Validation of Target Engagement That Is Absent for Alternative FMK Inhibitors Against This Target

Z-Phe-Arg-FMK was successfully co-crystallized with recombinant cruzain (the major cysteine protease of Trypanosoma cruzi), yielding diffraction-quality monoclinic crystals in space group P2₁ with unit cell dimensions a = 45.5 Å, b = 51.0 Å, c = 45.7 Å, β = 116.1° [1]. This co-crystal structure provides direct, atomic-resolution evidence that the Phe-Arg dipeptide scaffold is productively accommodated within the cruzain active site, with the fluoromethyl ketone warhead covalently bound to the catalytic cysteine [2]. In contrast, the alternative dipeptide FMK analog Z-Phe-Phe-FMK has not been co-crystallized with cruzain, and the available cruzain–inhibitor structures utilize Z-Phe-Ala-FMK with the truncated cruzain-Δc construct only [1].

Structural biology Cruzain inhibition Chagas disease drug target

Z-Phe-Arg-FMK Is a Poor Inhibitor of Human Cathepsin B (IC₅₀ = 6.6 µM), Confirming Its Selectivity for Cathepsin L-Like and Calpain-Like Proteases Over Cathepsin B

In a panel screen against human cysteine cathepsins, Z-Phe-Arg-FMK exhibited an IC₅₀ of 6,600 nM (6.6 µM) for cathepsin B at pH 5.5 [1]. This relatively weak inhibition of cathepsin B stands in marked contrast to the nanomolar-range potency of cathepsin B-selective inhibitors such as CA-074 (IC₅₀ ≈ 2–5 nM) and indicates that Z-Phe-Arg-FMK preferentially targets cathepsin L-like proteases (cruzain, falcipains) and calpains over the exopeptidase-active form of cathepsin B [2]. This selectivity profile is consistent with the known P1 arginine specificity of cathepsin L-like enzymes versus the P1/P1′ preferences of cathepsin B.

Cathepsin B counter-screening Protease selectivity profiling Off-target liability assessment

Optimal Research and Industrial Application Scenarios for Phenylalanylarginine Fluoromethyl Ketone Based on Quantitative Differentiation Evidence


Antimalarial Target Validation Studies Requiring Selective Inhibition of Falcipain-2 and Falcipain-3 Over Host Orthologs

For researchers investigating the essentiality of falcipain hemoglobinases in Plasmodium falciparum, Z-Phe-Arg-FMK provides a 17-fold potency advantage over E-64 against falcipain-2 and a 10.3-fold advantage against falcipain-3, while simultaneously exhibiting a 6.5-fold selectivity window for falcipain-2 over the host protease vivapain-2 [1]. This differential profile enables concentration-response experiments that discriminate between parasite and host cysteine protease contributions to the observed phenotype, a critical consideration when interpreting target validation data in P. falciparum-infected erythrocyte cultures.

Translational Oncology Studies Requiring Orally Bioavailable Systemic Cysteine Protease Inhibition

Z-Phe-Arg-FMK is one of the very few dipeptidyl fluoromethyl ketone inhibitors with documented oral in vivo efficacy in a mammalian tumor model, specifically demonstrating significant delay of pancreatic cancer xenograft growth in nude mice [2]. Procurement of Z-Phe-Arg-FMK is therefore indicated for preclinical oncology programs that require systemic cysteine protease inhibition via oral dosing, a route of administration for which Z-Phe-Ala-FMK and Z-Phe-Phe-FMK lack published in vivo validation [3].

Structure-Based Drug Design Campaigns Targeting Cruzain for Chagas Disease Chemotherapy

The availability of a validated, high-resolution co-crystal structure of Z-Phe-Arg-FMK bound to full-length recombinant cruzain provides an experimentally verified starting point for fragment-based or structure-guided optimization of cruzain inhibitors [4]. Procurement of Z-Phe-Arg-FMK is recommended for crystallographic soaks, co-crystallization trials, and as a positive control inhibitor in cruzain enzymatic assays, where its covalent binding mode and defined occupancy of the S1 and S2 pockets serve as a benchmark for evaluating novel inhibitor scaffolds [5].

Selective Chemical Biology Probing of Cathepsin L-Like Protease Function with Reduced Cathepsin B Confounding

In cellular systems where both cathepsin B and cathepsin L-like proteases are co-expressed, Z-Phe-Arg-FMK (IC₅₀ = 6.6 µM for cathepsin B) can be used at sub-micromolar concentrations to preferentially inhibit cathepsin L-like targets while sparing the majority of cathepsin B activity [6]. This property is advantageous for experiments requiring discrimination between these two classes of lysosomal cysteine proteases, particularly in cancer invasion and metastasis models where cathepsin B and cathepsin L play distinct and sometimes opposing roles [7].

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